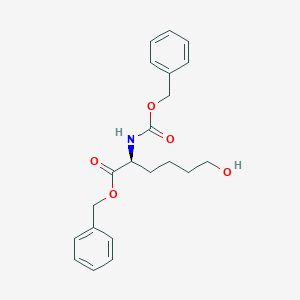

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOWMSLFUWODOT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555192 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84246-49-1 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, a bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.

Molecular Overview and Physicochemical Properties

This compound, also known by its synonym 6-Hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine phenylmethyl ester, is a derivative of the amino acid L-lysine.[1][2][3] Its structure features two key functionalities: a primary alcohol and an amine and carboxylic acid protected with carbobenzyloxy (Cbz) and benzyl (Bn) groups, respectively. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules.[4]

The presence of both a nucleophilic hydroxyl group and a protected amino acid backbone allows for sequential and site-selective modifications, a crucial attribute in the construction of targeted therapeutics and complex organic scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [1] |

| Molecular Weight | 371.43 g/mol | [3] |

| CAS Number | 84246-49-1 | [1][2] |

| Appearance | Light Yellow Oil | [1][3] |

| Storage Temperature | 4°C (Refrigerator) | [1][2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from oily nature |

| Melting Point | Not available (appears as an oil at room temperature) | - |

| Boiling Point | Not available | - |

| XLogP3-AA | 3.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 12 | [1] |

| Topological Polar Surface Area | 84.9 Ų | [1] |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitably protected lysine derivative. The key transformations involve the protection of the α-amino and carboxylic acid functionalities, followed by the modification of the side chain.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Benzylation of N-α-Cbz-L-lysine

-

To a solution of N-α-Cbz-L-lysine in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-α-Cbz-L-lysine benzyl ester.

Step 2: Conversion of the Side-Chain Amine to a Hydroxyl Group

-

Dissolve the N-α-Cbz-L-lysine benzyl ester in an acidic aqueous solution (e.g., dilute sulfuric acid).

-

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding primary alcohol.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Purification Protocol

Purification of the final product, a light yellow oil, is typically achieved using silica gel column chromatography.

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for the title compound are not widely published, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its chemical structure and data from analogous compounds.[5][7]

Table 2: Predicted ¹H and ¹³C NMR Data

| Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.25-7.40 (m, 10H) | Aromatic protons (Cbz and Benzyl) |

| 5.10-5.20 (s, 2H) | -CH₂- of Benzyl ester | |

| 5.00-5.10 (s, 2H) | -CH₂- of Cbz group | |

| 4.20-4.30 (m, 1H) | α-CH | |

| 3.55-3.65 (t, 2H) | -CH₂-OH | |

| 1.20-1.90 (m, 6H) | Side-chain -CH₂- groups | |

| ~2.50 (br s, 1H) | -OH | |

| ¹³C NMR | ~172 | C=O (ester) |

| ~156 | C=O (carbamate) | |

| ~136, ~135 | Quaternary aromatic carbons | |

| ~128 | Aromatic CH carbons | |

| ~67, ~66 | -CH₂- of Benzyl and Cbz groups | |

| ~62 | -CH₂-OH | |

| ~55 | α-CH | |

| ~32, ~28, ~22 | Side-chain -CH₂- carbons |

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ in a high-resolution mass spectrum would be approximately m/z 372.1754, corresponding to the formula C₂₁H₂₆NO₅⁺.

Applications in Drug Development: A Bifunctional Linker

The unique structure of this compound makes it an attractive candidate as a bifunctional linker in the development of targeted therapies, particularly antibody-drug conjugates (ADCs).[8][9][][11][12]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[9] They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload. The linker is a critical component that connects the antibody to the payload.[][11]

The subject molecule possesses two key handles for conjugation:

-

Primary Hydroxyl Group: This can be further functionalized, for example, by esterification with a cytotoxic drug or a moiety that allows for click chemistry.

-

Protected Amino Acid Backbone: Following deprotection of the Cbz and benzyl groups, the free amine and carboxylic acid can be used to attach the linker to the antibody, often through amide bond formation with lysine residues or engineered cysteines on the antibody surface.

Caption: Conceptual structure of an ADC utilizing the subject molecule as a linker.

The hexanoate chain provides a desirable spacer length, which can be crucial for ensuring that the cytotoxic payload does not interfere with the antibody's binding to its target antigen.

Advantages in Drug Development

-

Versatility: The orthogonal nature of its functional groups allows for a high degree of control over the synthetic strategy.

-

Tunability: The linker length and properties can be further modified by derivatizing the hydroxyl group.

-

Biocompatibility: As a derivative of a natural amino acid, it is expected to have good biocompatibility.

Safety and Handling

No specific GHS classification or detailed safety data is available for this compound.[1] Therefore, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a refrigerator.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a protected amino acid core with a reactive hydroxyl group, makes it particularly well-suited for applications in drug development, most notably as a linker in the construction of antibody-drug conjugates. Further research into its specific applications and reaction optimization will undoubtedly expand its utility in the creation of novel therapeutics.

References

- The Royal Society of Chemistry. Supporting Information for a relevant chemical communication. (Provides synthetic details for a precursor molecule).

-

PubChem. Benzyl hexanoate. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 12, 2026).

- Li, X., Patel, N. L., Kalen, J., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.

- Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies.

- The Royal Society of Chemistry. Supplementary Info for RSC adv. after corrections.

-

This compound. De-Wei-Na Chemical. Available at: [Link] (Accessed: January 12, 2026).

- St. Amant, A. H., & Van de Bittner, K. C. (2016).

- 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl.... ResearchGate. (Provides examples of NMR spectra for similar structures).

Sources

- 1. Page loading... [guidechem.com]

- 2. usbio.net [usbio.net]

- 3. Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate_北京德威钠生物技术有限公司 [gbwol.com]

- 4. theclinivex.com [theclinivex.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adcreview.com [adcreview.com]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Synthesis of N-Cbz-6-hydroxy-L-norleucine phenylmethyl ester

An In-depth Technical Guide to the Synthesis of N-Cbz-6-hydroxy-L-norleucine Phenylmethyl Ester

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-Cbz-6-hydroxy-L-norleucine phenylmethyl ester, a valuable chiral building block for the development of advanced peptide-based therapeutics, including vasopeptidase inhibitors.[1][2] The presented synthetic strategy is designed for robustness, selectivity, and scalability, starting from the readily available precursor, L-α-aminoadipic acid. The guide details a three-stage process encompassing: (1) N-terminal protection of the amino group with a benzyloxycarbonyl (Cbz) group, (2) a controlled, multi-step sequence to achieve selective esterification of the α-carboxylic acid as a phenylmethyl (benzyl) ester, and (3) the chemoselective reduction of the side-chain carboxylic acid to the primary alcohol. Each stage is elucidated with detailed protocols, mechanistic insights, and process-control considerations to ensure reproducibility and high yield. This document is intended for researchers, medicinal chemists, and process development scientists engaged in complex organic synthesis and drug discovery.

Introduction

Non-proteinogenic amino acids are critical components in modern drug design, offering pathways to novel peptides and peptidomimetics with enhanced metabolic stability and unique pharmacological profiles. Among these, 6-hydroxy-L-norleucine is a particularly significant intermediate, notably for its role in the synthesis of vasopeptidase inhibitors.[1] The controlled incorporation of such residues into larger molecules necessitates the use of orthogonal protecting groups to manage the reactivity of the α-amino and α-carboxyl functionalities.

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amino acid protection, prized for its ease of introduction and its stability to a wide range of reaction conditions, yet readily removable via catalytic hydrogenolysis.[3][4] Similarly, the phenylmethyl (benzyl) ester provides robust protection for carboxylic acids and is conveniently cleaved under the same hydrogenolysis conditions, allowing for simultaneous deprotection if desired.[5][6]

The synthesis of N-Cbz-6-hydroxy-L-norleucine phenylmethyl ester presents a distinct chemical challenge: the selective differentiation and transformation of three functional groups—an amine and two carboxylic acids—on the L-α-aminoadipic acid scaffold. This guide outlines a logical and efficient pathway that leverages well-established protecting group strategies and selective reduction chemistry to achieve the target molecule with high fidelity.

Overall Synthetic Pathway

The synthesis is structured as a linear three-part sequence starting from L-α-aminoadipic acid. The pathway is designed to systematically protect and modify the functional groups to build the final product.

Caption: Overall synthetic route from L-α-aminoadipic acid.

Part 1: N-Terminal Protection

Directive & Rationale

The initial step involves the protection of the α-amino group of L-α-aminoadipic acid using a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent the nucleophilic amine from participating in subsequent esterification reactions and to prevent racemization. The Schotten-Baumann reaction, conducted under controlled alkaline pH, is the method of choice. It is a robust and high-yielding procedure for N-acylation of amino acids.[4] Maintaining the pH between 8 and 10 is critical; lower pH levels can lead to the decomposition of benzyl chloroformate, while higher pH can risk racemization of the chiral center.[4]

Reaction Workflow

Sources

In-Depth Technical Guide: Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate (CAS 84246-49-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, a key bifunctional molecule with significant applications in organic synthesis, particularly in the fields of peptide chemistry and drug development. This document will cover its chemical and physical properties, synthesis and purification protocols, analytical characterization methods, and its role as a versatile building block. By offering in-depth, field-proven insights, this guide aims to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Strategic Importance of this compound

This compound is a derivative of the non-proteinogenic amino acid 6-hydroxy-L-norleucine. Its structure is characterized by three key functional groups: a terminal hydroxyl group, an alpha-amino group protected by a carbobenzyloxy (Cbz or Z) group, and a carboxylic acid protected as a benzyl ester. This trifecta of functionalities, with two being orthogonally protected, makes it a highly valuable intermediate in multi-step organic syntheses.

The strategic importance of this molecule lies in its ability to serve as a versatile scaffold for the introduction of various functionalities. The terminal hydroxyl group can be further modified or used as a point of attachment for other molecules, while the protected amino and carboxyl groups allow for its incorporation into peptide chains or other complex structures. This controlled, stepwise modification is crucial in the rational design of novel therapeutics and biomaterials.[][]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 84246-49-1 | [3][4] |

| Molecular Formula | C21H25NO5 | [3][4] |

| Molecular Weight | 371.43 g/mol | [3][5] |

| Appearance | Light Yellow Oil | [3][5] |

| Storage Temperature | 4°C (Refrigerator) | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 84.9 Ų | [3] |

These properties suggest a molecule with moderate polarity, suitable for a range of organic solvents. Its oily nature at room temperature necessitates careful handling and accurate measurement by mass rather than volume for precise stoichiometry in reactions.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a suitable precursor, often a protected lysine derivative or a related amino acid. The key is the selective protection of the various functional groups to allow for controlled reactions.

3.1. Conceptual Synthesis Workflow

A general, logical workflow for the synthesis is outlined below. This diagram illustrates the strategic protection and modification steps required to arrive at the target molecule.

Caption: Conceptual workflow for the synthesis of the target compound.

3.2. Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established principles of peptide and amino acid chemistry.[6][7] Researchers should adapt this based on available starting materials and laboratory capabilities.

Step 1: Protection of Nα-amino and Carboxyl Groups of a Suitable Precursor

-

Rationale: To prevent unwanted side reactions during the modification of the side chain, the α-amino and carboxyl groups must be protected. The carbobenzyloxy (Cbz) group is a common choice for amine protection, and benzyl esterification is used for the carboxyl group.[7][8]

-

Procedure:

-

Dissolve the starting amino acid (e.g., a 6-amino-2-((benzyloxycarbonyl)amino)hexanoic acid precursor) in a suitable solvent like a mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) and a base (e.g., sodium bicarbonate) portion-wise while maintaining the temperature and pH.

-

After the reaction is complete (monitored by TLC), perform an aqueous workup to isolate the Nα-Cbz protected intermediate.

-

The carboxyl group can then be esterified using benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

-

Step 2: Conversion of the Side-Chain Amine to a Hydroxyl Group

-

Rationale: This is a critical transformation. One common method is the diazotization of the side-chain primary amine followed by hydrolysis.

-

Procedure:

-

Dissolve the fully protected intermediate from Step 1 in an acidic aqueous solution (e.g., dilute sulfuric acid) at 0°C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water. The reaction generates a diazonium salt intermediate.

-

Allow the reaction mixture to warm to room temperature to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Step 3: Purification

-

Rationale: Purification is crucial to remove byproducts and unreacted starting materials.

-

Procedure:

-

The crude product is typically purified by column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate, is often effective. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to yield the final product as a light-yellow oil.[3][5]

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

4.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule. Expected signals would include aromatic protons from the benzyl and Cbz groups, the α-proton of the amino acid backbone, methylene protons of the hexanoate chain, and the proton of the hydroxyl group.[9][10]

-

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons of the ester and carbamate, aromatic carbons, and the aliphatic carbons of the hexanoate chain would be expected.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the carbamate, and the C=O stretches of the ester and carbamate.

4.2. Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product. A validated HPLC method can provide quantitative information about the percentage of the desired compound and any impurities present.[11]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several areas of research and development.

5.1. Peptide Synthesis and Modification

The primary application of this compound is in peptide synthesis.[6][12] The protected amino and carboxyl groups allow for its incorporation into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies.[7] The terminal hydroxyl group on the side chain can then be used for post-synthetic modifications, such as:

-

Glycosylation: Attachment of sugar moieties to create glycopeptides.

-

Pegylation: Conjugation with polyethylene glycol (PEG) to improve the pharmacokinetic properties of the peptide.

-

Attachment of labels or tags: Introduction of fluorescent dyes, biotin, or other reporter molecules for biochemical assays.

-

Formation of cyclic peptides: The hydroxyl group can be used as a handle for cyclization with another part of the peptide chain.

5.2. Drug Delivery and Prodrug Design

Lysine and its derivatives are increasingly being used in drug delivery systems and for the design of prodrugs.[][13][14] The hydroxyl group of this compound can be esterified with a drug molecule. This linkage can be designed to be cleaved under specific physiological conditions (e.g., by enzymes in a target tissue), leading to the controlled release of the active drug.[15] This approach can improve the therapeutic index of a drug by increasing its solubility, stability, and targeting.[]

5.3. Synthesis of Complex Molecules and Natural Product Analogs

Beyond peptides, this compound can serve as a chiral building block for the synthesis of other complex organic molecules, including analogs of natural products with potential biological activity.[16] The defined stereochemistry at the α-carbon is often a critical feature for biological recognition and activity.

Deprotection Strategies

The utility of this compound is contingent on the ability to selectively remove the protecting groups. The Cbz and benzyl ester groups are often removed simultaneously under hydrogenolysis conditions.

6.1. Catalytic Hydrogenolysis

-

Rationale: This is the most common and mildest method for the removal of both Cbz and benzyl ester groups.[17][18][19]

-

Protocol:

-

Dissolve the protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected product.

-

6.2. Acidic Cleavage

-

Rationale: In cases where the molecule contains functional groups that are sensitive to hydrogenation (e.g., double or triple bonds), acidic conditions can be used to remove the Cbz group.[17][18]

-

Reagents: A common reagent is hydrogen bromide (HBr) in acetic acid.[17]

-

Caution: These conditions are harsh and may not be compatible with other acid-labile protecting groups.

The choice of deprotection method must be carefully considered based on the overall molecular structure and the presence of other sensitive functional groups.[20]

Conclusion

This compound is a strategically important and versatile intermediate for advanced organic synthesis. Its well-defined structure, featuring orthogonally protected functional groups and a reactive hydroxyl side chain, provides chemists with a powerful tool for the construction of complex peptides, drug-delivery systems, and other biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to support the innovative work of researchers and professionals in the chemical and pharmaceutical sciences.

References

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis - PubMed.

- Wikipedia. Peptide synthesis.

- BenchChem. A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.

- LookChem. BENZYL (2S)

- AAPPTec.

- BOC Sciences. Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery.

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

- National Center for Biotechnology Information.

- Synfacts.

- ACS Omega.

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

- RCSI Repository. Poly(L-Lysine).

- The Journal of Organic Chemistry. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)

- PubMed. Synthesis of pro-prodrugs L-lysine based for 5-aminosalicylic acid and 6-mercaptopurine colon specific release.

- De Weina. Benzyl (2S)

- United States Biological. Benzyl (2S)

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.

- The Royal Society of Chemistry.

- A2B Chem. CAS 84246-49-1 | Benzyl (2S)

- The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections.

- Organic Syntheses. N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester.

- BenchChem.

- PubChem.

- Santa Cruz Biotechnology. Benzyl (2S)

- NINGBO INNO PHARMCHEM CO.,LTD. N-Carbobenzoxy-L-serine Benzyl Ester: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research.

- PubMed.

- MedChemExpress.

- Journal of the American Chemical Society. The Synthesis and Conformation of High Molecular Weight Poly-ε-carbobenzyloxy-L-lysine and Poly-L-lysine·HCl1,2.

- ResearchGate. Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups | Request PDF.

- Zibo Hangyu Biotechnology Development Co., Ltd. benzyl (2s)

- ResearchGate. 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl....

- PubChem. 12-benzyl-9-methyl-7,10,13,16-tetraoxo-1,8,11,14,17,21,22-heptazabicyclo[18.2.1]tricosa-20(23),21-diene-18-carboxamide.

- Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.

- ACS Publications.

- SpectraBase. benzyl (5S)-6-{[(1S)-1-(aminocarbonyl)-2-methylpropyl]amino}-5-{[(benzyloxy)

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor.

Sources

- 3. Page loading... [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate_其他_德威钠 [gbwol.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Validated Analytical Methods for the Determination of Drugs Used in the Treatment of Hyperemesis Gravidarum in Multiple Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of pro-prodrugs L-lysine based for 5-aminosalicylic acid and 6-mercaptopurine colon specific release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 19. total-synthesis.com [total-synthesis.com]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate: A Technical Guide

Introduction to Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

This compound (C₂₁H₂₅NO₅) is a derivative of L-lysine, where the α-amino group is protected by a carbobenzyloxy (Cbz or Z) group, the carboxylic acid is esterified as a benzyl ester, and the ε-amino group is replaced by a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules, including constrained peptides and other bioactive compounds. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure during synthesis and before its use in further chemical transformations.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts are presented below, with assignments based on the analysis of similar compounds found in the literature.[3]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H (Cbz and Benzyl Ester) | 7.25 - 7.40 | m | - | 10 protons from the two phenyl groups. |

| NH (Carbamate) | ~5.5 | d | ~8 | The chemical shift and coupling can be affected by solvent and concentration. |

| CH₂ (Benzyl Ester) | ~5.15 | s | - | Two equivalent protons of the benzyl ester methylene group. |

| CH₂ (Cbz) | ~5.10 | s | - | Two equivalent protons of the carbobenzyloxy methylene group. |

| α-CH | ~4.4 | m | - | Methine proton adjacent to the nitrogen and carbonyl group. |

| δ-CH₂ | ~3.6 | t | ~6.5 | Methylene group attached to the hydroxyl group.[3] |

| ε-CH₂ | ~1.6 - 1.7 | m | - | Methylene group adjacent to the δ-CH₂. |

| β, γ-CH₂ | ~1.3 - 1.5 | m | - | Methylene groups of the hexanoate chain. |

| OH | Variable | br s | - | The chemical shift is highly dependent on concentration and solvent purity. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~173 | Carbonyl of the benzyl ester. |

| C=O (Carbamate) | ~156 | Carbonyl of the carbobenzyloxy group. |

| Aromatic-C (Cbz and Benzyl Ester) | 136, 128.0-128.8 | Signals from the two phenyl rings. |

| CH₂ (Benzyl Ester) | ~67 | Methylene carbon of the benzyl ester.[3] |

| CH₂ (Cbz) | ~66 | Methylene carbon of the carbobenzyloxy group. |

| α-C | ~54 | Methine carbon adjacent to the nitrogen. |

| δ-C | ~62 | Methylene carbon attached to the hydroxyl group.[3] |

| β, γ, ε-C | 22 - 32 | Methylene carbons of the hexanoate chain. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Broad |

| N-H Stretch (Carbamate) | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=O Stretch (Carbamate) | ~1690 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Expected Molecular Ion: [M+H]⁺ at m/z 372.18, [M+Na]⁺ at m/z 394.16.

-

Key Fragmentation Patterns:

-

Loss of the benzyl group (-91 Da) from the ester.

-

Loss of the benzyloxycarbonyl group (-135 Da).

-

Decarboxylation (-44 Da).

-

Fragments corresponding to the hexanoate backbone.

-

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to cover the range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the neat oil can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply the sample to the crystal and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining predicted NMR, IR, and MS data with standardized experimental protocols, researchers can confidently verify the synthesis and purity of this important chemical building block. The provided data, derived from analogous structures and fundamental principles, serves as a reliable reference for scientists in the field of drug discovery and development.

References

- The Royal Society of Chemistry. Supporting Information.

- PrepChem.com. Synthesis of Boc-Glu(OBzl)-Lys(Z)-OH (IV).

- ChemicalBook. This compound. Retrieved from a search for chemical properties and suppliers.

-

PubChem. Benzyl 6-hydroxyhexanoate. [Link]

- Cayman Chemical. This compound.

-

PubChem. Benzyl hexanoate. [Link]

- AdooQ BioScience. This compound.

- Google Patents. PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

- ResearchGate. ¹H NMR spectra (d6-DMSO) and the assigned structures of (A) benzyl.... Retrieved from a search for NMR spectra of benzyl-protected compounds.

- BOC Sciences. Z-L-Lys(N3)-OH.

- Deweina. This compound.

- BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide. Retrieved from a search for technical guides on spectroscopic analysis.

Sources

Role of Cbz and Benzyl protecting groups in peptide synthesis

An In-depth Technical Guide to the Role of Cbz and Benzyl Protecting Groups in Peptide Synthesis

Authored by a Senior Application Scientist

Introduction: The Imperative of Control in Peptide Synthesis

The chemical synthesis of peptides is a feat of molecular construction, requiring the sequential assembly of amino acids in a precisely defined order. The core challenge lies in forming a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, without unintended reactions from the various other functional groups present, including the N-terminus of the growing chain and the side chains of trifunctional amino acids.[1][2][3][4] To achieve this control, chemists rely on the strategic use of protecting groups—temporary chemical modifications that mask the reactivity of a functional group until it is needed.[1][2][5][6]

The foundation of modern, complex peptide synthesis is the principle of orthogonal protection . This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under a unique set of chemical conditions without affecting the others.[7][8][9] This allows for the methodical elongation of the peptide chain and the introduction of intricate side-chain modifications with high fidelity.[7]

This guide provides an in-depth exploration of two foundational protecting groups that were instrumental in the development of peptide chemistry: the Carboxybenzyl (Cbz or Z) group and the Benzyl (Bzl) group. Together, they form the basis of the classical Boc/Bzl strategy, a powerful approach, particularly in solid-phase peptide synthesis (SPPS).[3][10] We will delve into their chemical mechanisms, strategic applications, and the field-proven insights necessary for their successful implementation.

The Carboxybenzyl (Cbz/Z) Group: A Cornerstone of Amine Protection

First introduced by Leonidas Zervas and his mentor Max Bergmann in the 1930s, the Carboxybenzyl group, abbreviated as Cbz or Z, revolutionized peptide synthesis by providing the first reliable and selectively removable protecting group for amines.[11] This discovery transformed the field from an art of chance to a systematic science, enabling the synthesis of the first complex oligopeptides.[11]

Chemical Nature and Protection Mechanism

The Cbz group is a benzyloxycarbonyl moiety that protects a primary or secondary amine as a stable carbamate.[5][11][12] This carbamate linkage is remarkably robust, showing stability to a wide range of mildly acidic and basic conditions used in subsequent synthetic steps.[5][13]

Protection is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of Cbz-Cl. A base, such as sodium carbonate in a Schotten-Baumann reaction, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[11]

Caption: Cbz Protection of an Amino Acid.

Deprotection of the Cbz Group

The genius of the Cbz group lies in its facile removal under conditions that leave other functionalities, including peptide bonds, intact.

-

Catalytic Hydrogenolysis : This is the most common and mildest deprotection method. The Cbz-protected peptide is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the weak benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[11][12][14]

-

Catalytic Transfer Hydrogenation : An operationally simpler alternative to using pressurized H₂ gas, this method employs a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, in the presence of Pd/C.[15][16] This technique is highly efficient and avoids the need for specialized hydrogenation equipment.[15]

-

Acidolysis : While stable to mild acids, the Cbz group can be cleaved by strong, anhydrous acids, most notably hydrogen bromide (HBr) in glacial acetic acid.[2][11][17] This method is harsher and can sometimes lead to side reactions but is useful when catalytic methods are incompatible with other functional groups in the peptide (e.g., sulfur-containing residues).

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

The Benzyl (Bzl) Group: The Workhorse for Side-Chain Protection

While Cbz protects the N-terminus, the Benzyl (Bzl) group serves as its primary partner for protecting reactive side chains. It is most commonly used as a benzyl ether to protect the hydroxyl groups of serine, threonine, and tyrosine, and as a benzyl ester to protect the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of the peptide chain.[2][14][17][18]

Chemical Nature and Protection

The Bzl group is introduced via standard organic reactions: Williamson ether synthesis (using benzyl bromide and a base) for hydroxyls and esterification for carboxyls.[18][19] Its key feature is its stability. Benzyl ethers and esters are robust against the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for removing temporary Nα-amino protecting groups like Boc, as well as the basic conditions often present during peptide coupling steps.[14][19] This differential stability is the cornerstone of the Boc/Bzl synthetic strategy.

Deprotection of the Benzyl Group

The removal of Bzl groups is designed to occur at the final stage of synthesis, liberating the completed peptide.

-

Strong Acidolysis : The defining method for Bzl group removal in solid-phase synthesis is treatment with very strong, anhydrous acids. Hydrogen fluoride (HF) is the classic reagent, which simultaneously cleaves the Bzl protecting groups and releases the peptide from the resin support.[10][20] This harsh, "all-at-once" deprotection is a hallmark of the Merrifield Boc/Bzl SPPS approach.[21]

-

Dissolving Metal Reduction : A powerful method, particularly in solution-phase synthesis, is the use of sodium metal in liquid ammonia (Na/NH₃), known as the Birch reduction.[22][23][24] This technique effectively cleaves benzyl ethers and esters but is generally too harsh for routine use in modern SPPS.[23][25]

-

Catalytic Hydrogenolysis : Like the Cbz group, Bzl ethers and esters can also be cleaved by catalytic hydrogenolysis.[14][18] This shared removal condition means Cbz and Bzl are not orthogonal to each other, a critical consideration in synthetic design.

Strategic Application: The Boc/Bzl Orthogonal Scheme in SPPS

The combination of the tert-Butoxycarbonyl (Boc) group for temporary Nα-protection and Benzyl-based groups for "permanent" side-chain protection constitutes the Boc/Bzl strategy, pioneered by R. Bruce Merrifield in his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS).[21][26][27]

The Principle of Quasi-Orthogonality

This strategy is termed "quasi-orthogonal" because both the Boc and Bzl groups are removed by acid. However, they exhibit a vast difference in lability. The Nα-Boc group is cleaved by moderate acids like TFA, while the more robust Bzl side-chain groups require a much stronger acid like HF for removal.[1][10] This differential acid lability allows for the selective removal of the temporary Boc group at each cycle of synthesis without disturbing the permanent Bzl protection.

The Boc/Bzl SPPS Workflow

The synthesis is carried out on a solid polymer resin, which simplifies the purification process to simple washing and filtration after each step.[26][28][29]

-

Attachment : The first Boc-protected amino acid (with its side chain Bzl-protected if necessary) is anchored to the resin.

-

Deprotection : The Nα-Boc group is removed with TFA.

-

Neutralization : The resulting ammonium salt is neutralized with a hindered base.

-

Coupling : The next Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.

-

Iteration : Steps 2-4 are repeated for each amino acid in the sequence.

-

Final Cleavage : Once the full peptide is assembled, it is treated with anhydrous HF. This single, harsh step cleaves the peptide from the resin and removes all the Bzl side-chain protecting groups simultaneously.

Caption: The iterative cycle of Boc/Bzl SPPS.

Technical Insights & Comparative Analysis

As with any chemical strategy, success with Cbz and Bzl protecting groups requires an understanding of potential pitfalls and their mitigation.

Common Side Reactions

-

Catalyst Poisoning : During hydrogenolysis of Cbz or Bzl groups, sulfur-containing residues like methionine and cysteine can adsorb to the palladium catalyst surface, deactivating it and leading to incomplete deprotection.[30] Using a larger catalyst load or specific additives can sometimes overcome this issue.

-

Benzyl Cation Formation : During the final HF cleavage, the cleaved Bzl groups form reactive benzyl cations. These electrophiles can attack electron-rich side chains, particularly the indole ring of tryptophan and the phenol ring of tyrosine, leading to undesired alkylated byproducts.[17][31] To prevent this, scavengers such as anisole, p-cresol, or thiocresol are added to the cleavage cocktail to trap these reactive intermediates.[17][20]

Comparative Data Summary

| Feature | Carboxybenzyl (Cbz/Z) | Benzyl (Bzl) |

| Target Group | Primarily α- and ε-amines (e.g., Lysine) | Hydroxyls (Ser, Thr, Tyr), Carboxyls (Asp, Glu), Thiols (Cys) |

| Protected Form | Carbamate | Ether, Ester |

| Protection Reagent | Benzyl Chloroformate (Cbz-Cl) | Benzyl Bromide/Chloride (Bn-Br/Bn-Cl) |

| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C)[11][12] | Strong Acidolysis (Anhydrous HF)[10][20] |

| Alternative Deprotection | Strong Acid (HBr/AcOH), Na/NH₃[2][22] | Na/NH₃, Catalytic Hydrogenolysis[14][22] |

| Stability | Stable to mild acid/base. Labile to H₂/Pd-C. | Stable to TFA and mild base. Labile to HF and H₂/Pd-C. |

| Primary Application | Nα-protection in solution-phase synthesis; side-chain protection.[3][32] | "Permanent" side-chain protection in Boc/Bzl SPPS.[2][10] |

| Key Advantage | Mild removal conditions (hydrogenolysis). | High stability, enabling the Boc/Bzl quasi-orthogonal strategy. |

| Key Disadvantage | Incompatible with sulfur-containing residues during deprotection. | Harsh final deprotection (HF) can damage sensitive peptides. |

Experimental Protocols

Protocol 1: Cbz-Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid using benzyl chloroformate.

Materials:

-

Amino Acid (e.g., L-Alanine)

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane or THF

-

Water

-

Diethyl Ether

-

Hydrochloric Acid (1M HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in 2M NaHCO₃ solution in a round-bottom flask and cool to 0°C in an ice bath.

-

Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove excess Cbz-Cl and toluene.

-

Carefully acidify the aqueous layer to pH 2 with 1M HCl at 0°C. The Cbz-protected amino acid will precipitate as a white solid or oil.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude Cbz-amino acid, which can be further purified by crystallization.

Protocol 2: Deprotection of a Cbz Group via Catalytic Transfer Hydrogenation

Objective: To remove a Cbz protecting group using ammonium formate as a hydrogen donor.

Materials:

-

Cbz-protected peptide

-

Palladium on Carbon (10% Pd/C)

-

Ammonium Formate

-

Methanol or DMF

-

Celite

Procedure:

-

Dissolve the Cbz-protected peptide (1.0 eq) in methanol or DMF in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide).

-

Add ammonium formate (4-5 eq) to the mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting residue contains the deprotected peptide and ammonium formate salts. The salts can be removed by dissolving the residue in a suitable solvent and washing with saturated NaCl solution, or by purification via chromatography or lyophilization.

Protocol 3: Deprotection of Benzyl Ethers/Esters with Sodium in Liquid Ammonia

Objective: To cleave benzyl protecting groups from a peptide using a dissolving metal reduction. (Note: This procedure requires extreme caution and specialized equipment).

Materials:

-

Benzyl-protected peptide

-

Anhydrous Liquid Ammonia (NH₃)

-

Sodium (Na) metal, cut into small pieces

-

Anhydrous THF or ether

-

Ammonium Chloride (solid)

-

Dry ice/acetone condenser

Procedure:

-

Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a stopper in a well-ventilated fume hood.

-

Cool the flask to -78°C (dry ice/acetone bath).

-

Condense anhydrous ammonia gas into the flask.

-

Dissolve the benzyl-protected peptide in a minimal amount of anhydrous THF and add it to the liquid ammonia.

-

Add small, freshly cut pieces of sodium metal one at a time until a persistent deep blue color is observed, indicating an excess of solvated electrons.[22]

-

Stir the blue solution for 30-60 minutes at -78°C.

-

Quench the reaction by carefully adding solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Dissolve the remaining residue in water and purify the deprotected peptide, typically by ion-exchange chromatography or HPLC.

Conclusion

The Carboxybenzyl (Cbz) and Benzyl (Bzl) protecting groups are pillars in the historical and practical landscape of peptide synthesis. Their development enabled the rational and systematic construction of peptides, culminating in the revolutionary Boc/Bzl solid-phase methodology. While the field has largely shifted towards the milder, base-labile Fmoc/tBu strategy for many applications, the Boc/Bzl approach remains highly effective for synthesizing long or hydrophobic peptides prone to aggregation.[10] Furthermore, the chemical principles governing the use of Cbz and Bzl groups are foundational, and their application persists in solution-phase synthesis and in the preparation of complex peptide fragments. For any researcher in the field, a thorough understanding of their mechanisms, strategic interplay, and technical nuances is not merely a history lesson, but a vital part of a comprehensive synthetic chemistry toolkit.

References

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (n.d.). Benchchem.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.

- The Merrifield Solid-Phase Technique. (2022). Chemistry LibreTexts.

- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). SynOpen.

- Gutte, B. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84.

- Merrifield Solid-Phase Peptide Synthesis. (2014). Chem-Station International Edition.

- Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). OpenStax.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(3), 177-204.

- Cbz Definition. (n.d.). Fiveable.

- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. (n.d.). Benchchem.

- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- Pénzes, I., et al. (1985). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of Peptide and Protein Research, 26(4), 365-73.

- Rao, H. S. P., & Pandey, G. (2002). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Synthetic Communications, 32(20), 3121-3124.

- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B, 504-508.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). Benchchem.

- The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018). ResearchGate.

- Peptides Notes. (n.d.). Alchemyst.

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- Peptide synthesis. (n.d.). Wikipedia.

- Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.

- Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. (n.d.). Aapptec.

- Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. (2025). Nordsci.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.

- Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.

- Benzyl (Bn) Protective Group. (2014). Chem-Station International Edition.

- How can one remove a benzyl group from benzylated sugar? (2014). ResearchGate.

- Vasanth, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1).

- Sodium and Ammonia Reaction. (n.d.). BYJU'S.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. nbinno.com [nbinno.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. nbinno.com [nbinno.com]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. alchemyst.co.uk [alchemyst.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 20. peptide.com [peptide.com]

- 21. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 22. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. byjus.com [byjus.com]

- 25. tandfonline.com [tandfonline.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 29. nordscipeptides.com [nordscipeptides.com]

- 30. researchgate.net [researchgate.net]

- 31. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Lysine Side-Chain Modification in Proteomics

Abstract

The post-translational modification (PTM) of lysine residues represents a critical mechanism for expanding the functional diversity of the cellular proteome. The lysine side chain, with its terminal ε-amino group, is a hub for a remarkable variety of modifications, including acetylation, ubiquitination, methylation, and a growing list of acylations. These dynamic and often reversible modifications are fundamental to regulating nearly every aspect of cellular life, from gene expression and signal transduction to protein stability and metabolic pathways. Dysregulation of these modifications is increasingly implicated in a wide range of human diseases, including cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention. This guide provides a comprehensive technical overview of lysine side-chain modifications for researchers, scientists, and drug development professionals. We will delve into the biochemistry of the major lysine PTMs, explore the proteomic workflows for their identification and quantification, and discuss the functional implications of this intricate regulatory network.

The Central Role of Lysine in Protein Regulation

Lysine, an essential amino acid, possesses a unique chemical structure that makes it a focal point for post-translational modifications.[][2] Its side chain consists of a flexible four-carbon aliphatic chain terminating in a primary amine (-NH2).[] Under physiological pH, this ε-amino group is typically protonated (-NH3+), rendering it positively charged and highly reactive.[3][4] This reactivity allows lysine residues to serve as nucleophiles, readily participating in a variety of chemical reactions that covalently attach different functional groups.[][6]

The addition of these modifications can dramatically alter a protein's physicochemical properties in several ways:

-

Charge Neutralization or Inversion: Modifications like acetylation neutralize the positive charge of the lysine side chain, which can disrupt electrostatic interactions and alter protein conformation.[7] Other modifications, such as succinylation, introduce a negative charge, leading to a charge inversion with significant functional consequences.[8][9]

-

Steric Hindrance: The addition of bulky groups, such as ubiquitin (an 8.6 kDa protein), can physically block interaction sites or induce conformational changes.[10]

-

Creation of Binding Sites: Modified lysine residues can be recognized by specific "reader" proteins containing domains that bind to the modified site, thereby recruiting downstream effectors and initiating signaling cascades.[11]

A Survey of Major Lysine Side-Chain Modifications

The landscape of lysine modifications is vast and continues to expand. Here, we focus on some of the most well-characterized and functionally significant PTMs.

Acetylation

Lysine acetylation, the addition of an acetyl group from acetyl-CoA, was first discovered on histone proteins, where it plays a crucial role in epigenetic regulation by neutralizing the positive charge of lysine and relaxing chromatin structure to facilitate gene transcription.[12][13] However, advances in mass spectrometry-based proteomics have revealed that lysine acetylation is a widespread modification, occurring on thousands of non-histone proteins in various cellular compartments, including the cytoplasm and mitochondria.[13][14][15][16] This modification is dynamically regulated by two opposing enzyme families: lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).[17]

Functional Implications of Lysine Acetylation:

-

Gene Expression: As mentioned, histone acetylation is a key regulator of chromatin accessibility and gene transcription.[13][14]

-

Metabolic Regulation: A large number of metabolic enzymes are acetylated, suggesting a direct link between cellular energy status (as reflected by acetyl-CoA levels) and the regulation of metabolic pathways.[12][15][18]

-

Protein Stability and Interactions: Acetylation can influence protein-protein interactions and protect proteins from degradation.[19]

Ubiquitination

Ubiquitination is the process of covalently attaching one or more ubiquitin molecules to a substrate protein.[20] This process is mediated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[10][20] The C-terminal glycine of ubiquitin forms an isopeptide bond with the ε-amino group of a lysine residue on the target protein.[10]

Ubiquitination can take several forms, each with distinct functional outcomes:

-

Monoubiquitination: The addition of a single ubiquitin molecule, often involved in processes like histone regulation and endocytosis.[10][21]

-

Multi-monoubiquitination: The attachment of single ubiquitin molecules to multiple lysine residues on the same protein.[10]

-

Polyubiquitination: The formation of a ubiquitin chain on a single lysine residue. The linkage of these chains (e.g., K48, K63) determines the fate of the modified protein.[20]

| Ubiquitin Chain Linkage | Primary Function |

| K48-linked | Proteasomal degradation[20] |

| K63-linked | DNA repair, signal transduction, endocytosis[20] |

| K11-linked | Cell cycle regulation, proteasomal degradation[10] |

| Linear (M1)-linked | NF-κB signaling, inflammation[10] |

Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, catalyzed by lysine methyltransferases (KMTs).[11][22] Unlike acetylation, methylation does not alter the positive charge of the lysine side chain but does increase its hydrophobicity and steric bulk.[7] This modification is reversible and is removed by lysine demethylases (KDMs).[22]

Functional Roles of Lysine Methylation:

-

Epigenetic Regulation: Histone methylation is a cornerstone of the "histone code," where different methylation states on specific lysine residues recruit various effector proteins to regulate chromatin structure and gene expression.[22]

-

Signal Transduction: Methylation of non-histone proteins can modulate their activity and interactions with other proteins.[22]

-

Protein Stability: Lysine methylation can either promote or inhibit protein degradation, depending on the specific site and context.[22]

Other Acyl Modifications

Beyond acetylation, a diverse array of other acyl modifications derived from metabolic intermediates have been identified on lysine residues. These include:

-

Succinylation: The addition of a succinyl group from succinyl-CoA, which converts the positively charged lysine to a negatively charged residue.[8][9] Succinylation is prevalent on mitochondrial proteins and is implicated in regulating metabolism.[13][18][23]

-

Malonylation: The transfer of a malonyl group from malonyl-CoA.[24]

-

Glutarylation: The addition of a glutaryl group from glutaryl-CoA.[24]

-

Crotonylation: The attachment of a crotonyl group from crotonyl-CoA.

These modifications highlight the intimate connection between cellular metabolism and protein function, where the availability of different acyl-CoA species can directly influence the post-translational modification landscape.[18]

Proteomic Strategies for Analyzing Lysine Modifications

The study of lysine modifications on a proteome-wide scale presents several analytical challenges, primarily due to their low stoichiometry and dynamic nature.[12][22][25] Mass spectrometry (MS)-based proteomics has become the cornerstone for the identification and quantification of these PTMs.[20][22][25]

A typical proteomics workflow for the analysis of lysine modifications involves several key steps:

Sources

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. Amino Acids - Lysine [biology.arizona.edu]

- 6. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Proteomics Analysis of Succinylation - Creative Proteomics [creative-proteomics.com]

- 9. Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]

- 12. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bioinformatic Analysis and Post-Translational Modification Crosstalk Prediction of Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pnas.org [pnas.org]

- 19. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 21. Ubiquitination/SUMOylation | Proteomics [medicine.yale.edu]

- 22. mdpi.com [mdpi.com]

- 23. Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Post-translational modification - Wikipedia [en.wikipedia.org]

- 25. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate Under Different pH Conditions

<

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, a key intermediate in pharmaceutical synthesis. Understanding the degradation profile of this molecule under various pH conditions is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document delves into the theoretical underpinnings of its stability, outlines robust experimental protocols for forced degradation studies, and presents potential degradation pathways. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in process development, formulation, and quality control.

Introduction: The Criticality of Stability in Drug Development

This compound is a protected amino acid derivative frequently utilized in the synthesis of complex peptides and other pharmaceutical compounds.[1][2] The presence of multiple functional groups—a benzyl ester, a carbobenzyloxy (Cbz) protecting group, and a primary alcohol—renders the molecule susceptible to degradation under various environmental conditions.[3][4] Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies to define the shelf life and appropriate storage conditions for drug substances and products.[5] Forced degradation studies, which involve exposing the compound to stress conditions such as extreme pH, temperature, and light, are essential for elucidating potential degradation products and pathways.[6][7] This information is invaluable for developing stability-indicating analytical methods and for designing robust manufacturing processes and formulations.[6]

This guide will specifically focus on the hydrolytic stability of this compound across a range of pH values, providing a framework for predicting and assessing its degradation.

Predicted Stability Profile and Degradation Mechanisms

The stability of this compound is intrinsically linked to the reactivity of its ester and carbamate functionalities. The pH of the aqueous environment will dictate the predominant degradation pathways.

Acidic Conditions (pH 1-3)

Under strongly acidic conditions, the primary route of degradation is expected to be the acid-catalyzed hydrolysis of the benzyl ester. This reaction proceeds via an A-2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.[8] The carbobenzyloxy (Cbz) group, a benzyl carbamate, is generally more stable to acidic conditions than the benzyl ester. However, prolonged exposure to strong acid and elevated temperatures could lead to its cleavage.

Neutral Conditions (pH 6-8)

In the neutral pH range, the rate of hydrolysis is generally at its minimum. Both the ester and the carbamate groups are expected to be relatively stable. However, over extended periods or at elevated temperatures, slow hydrolysis of the benzyl ester may still occur. The mechanism in neutral solution is typically a direct nucleophilic attack of water on the carbonyl carbon.[9]

Alkaline Conditions (pH 10-13)

Alkaline conditions are predicted to be the most detrimental to the stability of the molecule. Both the benzyl ester and the Cbz group are susceptible to base-catalyzed hydrolysis.

-

Ester Hydrolysis: The benzyl ester will undergo rapid saponification via a BAC2 mechanism, involving the attack of a hydroxide ion on the carbonyl carbon.[10]

-

Carbamate Hydrolysis: The Cbz group (a benzyl carbamate) will also be hydrolyzed under alkaline conditions.[11] This can proceed through a BAC2 mechanism or, for primary and secondary carbamates, an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[10][12] The E1cB pathway involves the deprotonation of the carbamate nitrogen followed by the elimination of the benzyloxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed.[12] Generally, carbamates are more stable to alkaline hydrolysis than their corresponding esters.[10]

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is crucial for accurately assessing the stability of this compound. This section provides a detailed protocol grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[13][14]

Materials and Reagents

-

This compound (high purity)[15]

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Phosphate or Borate Buffers (for maintaining specific pH values)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid or Trifluoroacetic Acid (TFA), HPLC grade (for mobile phase)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17]

-

C18 Reverse-Phase HPLC column

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

Vortex mixer and sonicator

Experimental Workflow

The following diagram illustrates the key steps in the forced degradation study.

Caption: Experimental workflow for the pH stability study.

Detailed Protocol

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of acetonitrile. Dilute to the final volume with water to achieve a final concentration of approximately 1 mg/mL. This stock solution should be freshly prepared.

-

Stress Sample Preparation:

-

Acidic: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Neutral: Mix the stock solution with a pH 7 buffer.

-

Alkaline: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-